molecular formula C10H10N2O2 B13467560 1-Methyl-1H-indazole-4-acetic acid

1-Methyl-1H-indazole-4-acetic acid

Cat. No.: B13467560
M. Wt: 190.20 g/mol
InChI Key: NZMYKNXGYBUTQW-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-4-acetic acid (CAS 2625-49-2) is a chemical building block belonging to the indazole class of heterocyclic compounds. Researchers value such compounds for their potential in medicinal chemistry and drug discovery, as the indazole scaffold is known to be present in molecules with a broad spectrum of pharmacological activities . This compound features a carboxylic acid functional group, making it a versatile intermediate for further synthetic modifications, such as the formation of amides or esters . Indazole derivatives are of significant interest in the development of new therapeutic agents and are frequently used in the construction of more complex molecules for biological testing . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(1-methylindazol-4-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-12-9-4-2-3-7(5-10(13)14)8(9)6-11-12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

NZMYKNXGYBUTQW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 1h Indazole 4 Acetic Acid

Retrosynthetic Analysis of 1-Methyl-1H-indazole-4-acetic acid

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. lkouniv.ac.in This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable chemical reactions in the forward, or synthetic, direction. rnlkwc.ac.in

Disconnection Strategies for the Indazole Core

The indazole ring, a fusion of benzene (B151609) and pyrazole (B372694) rings, is the central feature of the target molecule. researchgate.net Key disconnection strategies for this bicyclic system often involve breaking the N-N and C-N bonds of the pyrazole portion. This deconstruction typically leads to precursors such as substituted 2-aminobenzonitriles or 2-halobenzonitriles, which can be reacted with hydrazine (B178648) derivatives. organic-chemistry.org Another common approach is the intramolecular cyclization of precursors like N-nitroso-o-toluidines. orgsyn.org The synthesis can also begin from substituted anilines that undergo diazotization followed by cyclization. nih.gov A versatile method involves the [3+2] annulation between an aryne and a hydrazone to construct the indazole skeleton. organic-chemistry.org

Approaches for Introducing the Acetic Acid Side Chain

The acetic acid group at the C4 position can be introduced through several retrosynthetic pathways. A primary disconnection breaks the bond between the indazole ring and the acetic acid side chain. This suggests a precursor like a 4-halo-1-methyl-1H-indazole, which can undergo a cross-coupling reaction with a suitable two-carbon component. google.com Alternatively, the side chain can be constructed from a pre-existing functional group at the C4 position. For instance, a 4-methyl group can be converted to the acetic acid moiety through a sequence of halogenation, cyanation, and subsequent hydrolysis. Another strategy involves the reaction of a 4-haloindazole with an acetate (B1210297) equivalent in a palladium-catalyzed coupling reaction.

A notable synthetic route starts from 3-amino-3-(2-nitrophenyl)propionic acid. diva-portal.org In the presence of sodium hydroxide (B78521) and an alcohol solvent under microwave irradiation, this precursor cyclizes to form an indazole with a 2-alkoxyacetic acid side chain. diva-portal.org Interestingly, using ethanolamine (B43304) as the solvent leads directly to the formation of indazole-2-acetic acid. diva-portal.org

Regioselective Methylation of the Indazole Nitrogen

Indazole possesses two nitrogen atoms (N1 and N2), and controlling the site of methylation is a critical challenge in the synthesis of this compound. researchgate.netjmchemsci.com The disconnection of the methyl group from the N1 position points to a precursor such as 1H-indazole-4-acetic acid or its ester. The alkylation of indazoles often results in a mixture of N1 and N2 isomers, with the N1-alkylated products being the thermodynamically controlled products and N2 being favored under kinetic control. researchgate.net

The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent. researchgate.netnih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation, particularly for indazoles with electron-withdrawing substituents at the C3 position. nih.govresearchgate.netnih.govbeilstein-journals.org This selectivity is attributed to the chelation of the sodium cation between the N2 nitrogen and the C3 substituent. nih.govbeilstein-journals.org In contrast, different conditions can favor the N2 isomer. researchgate.net

Classical Synthetic Routes to this compound

Classical approaches to synthesizing this molecule often employ multistep sequences that can be designed in a convergent manner, where different parts of the molecule are synthesized separately before being combined. nih.gov

Multistep Convergent Synthesis

The functionalization of the indazole ring is key. For example, the C3 position of 6-nitroindazole (B21905) can be iodinated using iodine and a base like potassium carbonate. google.com This 3-iodo intermediate can then undergo palladium-catalyzed reactions like the Heck or Suzuki coupling to introduce further complexity. google.commdpi.com

A general route to substituted indazoles involves the cyclocondensation of 3-aminoindazole derivatives with appropriate reagents. researchgate.net Another method starts with 2,3-difluorobenzoic acid, which undergoes a sequence of bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation to yield a functionalized indazole. researchgate.net

The following table summarizes a common reaction for the N-methylation step, highlighting the influence of reagents on the final product.

Starting MaterialMethylating AgentBaseSolventProductYieldReference
Indazole-3-carboxylic acidDimethyl sulfate (B86663)Calcium oxideMethanol (B129727)1-Methylindazole-3-carboxylic acid- google.com
3-Iodo-1H-indazoleMethyl iodideNaHDMF1-Methyl-3-iodo-1H-indazole- mdpi.com

This table presents examples of methylation reactions on indazole derivatives, which is a key step in the synthesis of the title compound.

Indazole Ring Closure Methodologies

The formation of the indazole ring is a critical step in the synthesis of this compound. Various classical and modern cyclization strategies can be employed, starting from appropriately substituted benzene derivatives.

A well-established method for constructing the indazole core is through the cyclization of ortho-substituted anilines. For instance, the nitrosation of N-acetylated o-toluidine (B26562) derivatives can lead to the formation of an indazole ring system. orgsyn.org This classical approach involves the in-situ generation of a diazonium salt from an ortho-amino group, which then cyclizes.

Another prominent strategy involves the reaction of ortho-halobenzonitriles with hydrazines. This method provides a regioselective route to 3-aminoindazoles, which can be further functionalized. For example, a 2-halobenzonitrile can react with methylhydrazine to selectively form the N1-methylated indazole ring, which can then undergo further transformations. researchgate.net

More recent approaches focus on N-N bond-forming reactions. One such method involves the base-mediated condensation and cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. diva-portal.org This reaction proceeds via a cascade mechanism and allows for the synthesis of various indazole acetic acid derivatives. While this method often yields 2-substituted acetic acid derivatives, modifications in the starting materials and reaction conditions can potentially be adapted for the synthesis of 4-substituted analogs. diva-portal.org The reaction typically utilizes a base like sodium hydroxide in an alcoholic solvent and can be promoted by microwave irradiation. diva-portal.org

Starting Material TypeReagentsKey TransformationReference
N-acetylated o-toluidineNitrous acidDiazotization and cyclization orgsyn.org
2-HalobenzonitrileMethylhydrazineNucleophilic substitution and cyclization researchgate.net
3-Amino-3-(2-nitroaryl)propanoic acidNaOH, AlcoholN-N bond formation and cyclization diva-portal.org
Side Chain Elongation and Functional Group Interconversion

Once the 1-methyl-1H-indazole core is established, or a suitable precursor is in hand, the acetic acid side chain at the C4 position can be introduced or elaborated through various standard organic transformations.

A common strategy involves the conversion of a pre-existing functional group at the C4 position. For instance, if a 1-methyl-1H-indazole-4-carbonitrile is synthesized, it can be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. The subsequent hydrolysis of the carboxylic acid would provide this compound. A related synthesis of 2-(3-Chloro-7-methyl-1H-indazol-1-yl)acetonitrile highlights the viability of using acetonitrile (B52724) derivatives as precursors. scholaris.ca

Alternatively, if 1-methyl-1H-indazole-4-carbaldehyde is available, the acetic acid side chain can be constructed through a two-carbon homologation. The Wittig reaction, for example, can be employed to introduce a two-carbon unit, which can then be converted to the carboxylic acid.

Another powerful method for one-carbon homologation is the Arndt-Eistert synthesis. This reaction sequence would involve the conversion of a precursor, 1-methyl-1H-indazole-4-carboxylic acid, into its acid chloride, followed by reaction with diazomethane (B1218177) and a subsequent Wolff rearrangement to yield the homologous methyl ester. Saponification of the ester would then afford the final product.

Esterification of the final acid or hydrolysis of a corresponding ester are also key functional group interconversions. For example, the esterification of a related indazole-3-acetic acid has been reported using methanol and a catalytic amount of sulfuric acid. prepchem.com

Precursor Functional GroupReactionKey ReagentsProduct Functional Group
NitrileHydrolysisH+ or OH-Carboxylic Acid
AldehydeWittig ReactionPhosphonium ylideAlkene (for further modification)
Carboxylic AcidArndt-Eistert SynthesisSOCl2, CH2N2, Ag2OHomologous Carboxylic Acid
Carboxylic AcidEsterificationAlcohol, Acid catalystEster

Linear Synthetic Approaches

Linear synthetic strategies for this compound involve the sequential construction of the molecule, either by building upon a pre-formed indazole nucleus or by assembling the substituted benzene ring prior to indazole formation.

A common linear approach begins with an available indazole derivative. For example, starting with a 4-functionalized indazole, the synthesis would proceed with N-methylation, followed by the introduction and/or elaboration of the acetic acid side chain at C4. The methylation of the indazole nitrogen can be achieved using various methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. mdpi.com The choice of base and reaction conditions is crucial for controlling the regioselectivity of methylation (N1 vs. N2).

An alternative linear strategy involves the synthesis of a polysubstituted benzene ring containing all the necessary functionalities in a latent or protected form. For example, one could start with a substituted toluene (B28343) derivative and introduce a nitro group and a precursor to the acetic acid side chain at the appropriate positions. The final step would then be the formation of the indazole ring, for instance, through reductive cyclization of the nitro group with a suitable nitrogen source. This approach allows for a high degree of control over the substitution pattern of the final molecule.

Modern and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are increasingly being applied to the synthesis of heterocyclic compounds like indazoles.

Transition metal catalysis has revolutionized the synthesis of indazoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to introduce functional groups at various positions of the indazole ring, which can then be converted into the acetic acid side chain. For instance, a palladium catalyst has been used for the synthesis of 1-methyl-3-aryl indazoles, demonstrating a method for C-C bond formation on the indazole core. mdpi.com

Silver-mediated intramolecular C-H amination has also emerged as a powerful tool for the construction of the 1H-indazole ring. nih.gov This method avoids the need for pre-functionalized starting materials, thereby increasing atom economy.

Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to be a valuable technique for accelerating the synthesis of indazoles. ajrconline.org The use of microwave irradiation can significantly reduce reaction times and improve yields, contributing to a greener synthetic process. The development of one-pot, multi-component reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

Catalytic Synthesis Methodologies

Transition Metal-Catalyzed Coupling Reactions

The synthesis of indazole derivatives is significantly influenced by transition-metal catalysis, which enables key bond formations that are otherwise challenging. nitk.ac.inmdpi.com Catalysts based on palladium, copper, and rhodium are central to many strategies for constructing the indazole core. researchgate.netnih.gov

Common strategies that can be applied to the synthesis of the this compound framework include:

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which can form carbon-carbon bonds to introduce the acetic acid moiety (or its precursor) onto a pre-formed indazole ring or an aryl precursor. mdpi.comnih.gov For instance, a Suzuki coupling reaction can be employed to couple a boronic acid ester at the C-5 position of an indazole, demonstrating the utility of this method for C-C bond formation on the indazole scaffold. nih.gov

Copper-Catalyzed Reactions : Copper-catalyzed reactions, particularly the Ullmann-type coupling, are pivotal for forming the N-N bond in the indazole ring. researchgate.net A common approach involves the intramolecular cyclization of an N-arylhydrazine derivative. researchgate.net This method is effective for creating the indazole heterocycle from appropriately substituted aryl precursors. A developed route for a fluorinated indazole involved condensation with methyl hydrazine to form a hydrazone, followed by a copper-catalyzed intramolecular Ullmann cyclization to form the 1-methyl-indazole ring system. researchgate.net

Rhodium-Catalyzed Reactions : Rhodium catalysts have been utilized for C-H activation and annulation reactions to construct the indazole ring from simpler aryl precursors like benzimidates and nitrosobenzenes. nih.gov

These transition metal-catalyzed methods offer a powerful toolkit for chemists to design flexible and efficient synthetic routes to complex indazole derivatives.

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, represents a greener and often milder alternative to metal-based catalysis. While the literature on specific organocatalytic routes to this compound is not extensive, the principles of organocatalysis are applicable. For example, organocatalysts like proline and its derivatives are known to catalyze aldol (B89426) and Mannich reactions, which could be used to construct the side chain on the benzene ring prior to indazole formation. nih.gov Research into the functionalization of other heterocyclic systems using organocatalysts is an active field, and these methods could potentially be adapted for indazole synthesis. ahajra.com

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering significant advantages in terms of safety, scalability, and efficiency over traditional batch processing. nih.gov The synthesis of heterocyclic compounds, including indazoles, often involves hazardous intermediates or highly exothermic reactions, making flow chemistry an attractive option. uc.pt

For instance, the synthesis of 2H-indazoles has been successfully demonstrated on a 200-gram scale using a multi-step continuous-flow process that safely handles hazardous diazonium salt and azide (B81097) intermediates. nih.gov Similarly, a metal-free, continuous two-step synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been developed, which avoids the isolation of a highly energetic intermediate and proceeds with high selectivity and yield. rsc.orgamazonaws.com This approach highlights how flow chemistry can be used to safely manage reactive intermediates and improve process efficiency. chemrxiv.org While a specific flow synthesis for this compound has not been detailed, these examples show the potential for developing a safe, efficient, and scalable continuous process for its production.

Solvent-Free and Environmentally Benign Synthetic Protocols

Developing environmentally benign synthetic methods is a key goal in modern chemistry. This often involves reducing or eliminating the use of hazardous organic solvents. researcher.life

Strategies relevant to the synthesis of this compound include:

Solvent-Free Reactions : Performing reactions without a solvent, often with the aid of microwave irradiation or grinding, can significantly reduce waste and simplify product purification. researchgate.net

Biocatalysis : The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. For example, an efficient biocatalytic synthesis of the related compound imidazole-4-acetic acid from L-histidine has been developed using a whole-cell biocatalyst. nih.gov

Use of Greener Solvents : When solvents are necessary, the use of water or other environmentally benign solvents is preferred. The synthesis of some indazole acetic acid derivatives has been achieved in alcohols, which can act as both the solvent and a reagent in the reaction. diva-portal.orgresearchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often dramatically reducing reaction times and improving yields compared to conventional heating methods. diva-portal.org This technique has been successfully applied to the synthesis of various indazole acetic acid derivatives.

A key approach involves the base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids. diva-portal.orgresearchgate.netwhiterose.ac.uk In this method, microwave irradiation is used to heat the reaction mixture, leading to the formation of the indazole acetic acid scaffold. The choice of alcohol as the solvent can also lead to different products, demonstrating the versatility of this method. diva-portal.orgresearchgate.net

The table below summarizes the results from a study on the microwave-assisted synthesis of various indazole acetic acid derivatives, which could be adapted for the synthesis of the 4-acetic acid isomer.

EntryStarting MaterialAlcohol SolventTemperature (°C)Time (min)ProductYield (%)
13-Amino-3-(2-nitrophenyl)propanoic acidMethanol150302-(1H-Indazol-1-yl)methoxyacetic acid81
23-Amino-3-(2-nitrophenyl)propanoic acidEthanol150302-Ethoxy-2-(1H-indazol-1-yl)acetic acid90
33-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acidEthanol150302-Ethoxy-2-(5-fluoro-1H-indazol-1-yl)acetic acid70
43-Amino-3-(2-nitrophenyl)propanoic acidEthanolamine150302-(1H-Indazol-1-yl)acetic acid83

Data sourced from research on the synthesis of substituted indazole acetic acids. diva-portal.orgresearchgate.net

Optimization of Synthetic Pathways

The optimization of a synthetic route is crucial for its practical application, aiming to maximize yield and purity while ensuring safety, cost-effectiveness, and sustainability.

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions involves systematically varying parameters such as temperature, reaction time, catalyst loading, solvent, and reagent concentration. For the synthesis of indazoles, this process is critical. For example, in the development of a copper-catalyzed Ullmann cyclization to produce a fluorinated indazole, high-throughput screening and statistical modeling were employed to navigate challenges like poor reactivity and thermal hazards. researchgate.net This systematic approach allowed for the identification of safe and optimal conditions that produced the desired product in high yield and purity at the laboratory scale.

In another example, the synthesis of a triazole acetic acid derivative was optimized by comparing batch and continuous flow processes. chemrxiv.org The initial batch synthesis suffered from low selectivity and the need for chromatographic purification. A revised strategy involving a "built-in" approach via cyclization in a flow reactor led to higher yields and avoided problematic purification steps, demonstrating how a change in synthetic strategy and technology can lead to significant optimization. rsc.orgchemrxiv.org These examples underscore the importance of a methodical approach to reaction optimization to achieve efficient and reliable syntheses.

The synthesis of this compound can be approached through a sequence of reactions involving the formation of the indazole ring system, followed by the introduction of the acetic acid moiety and subsequent N-methylation. A plausible synthetic route is outlined below, based on established chemical transformations for indazole derivatives. researchgate.netdiva-portal.org

A potential starting point for the synthesis is the construction of the indazole-4-acetic acid scaffold. One reported method for synthesizing indazole acetic acid derivatives involves the cyclization of substituted 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.netdiva-portal.org This approach, however, typically yields 2-indazole acetic acids. For the synthesis of the 4-substituted isomer, an alternative strategy would be required, potentially starting from a pre-functionalized benzene derivative.

A more direct, albeit challenging, route could involve the direct functionalization of the indazole ring at the 4-position. However, controlling the regioselectivity of such reactions can be difficult.

A more viable and controllable laboratory-scale synthesis would likely commence with a commercially available substituted toluene derivative, which can be elaborated to the desired indazole-4-acetic acid intermediate. Subsequent N-methylation would then yield the final product. The regioselectivity of the N-methylation step is a critical consideration, as alkylation can occur at either the N1 or N2 position of the indazole ring. researchgate.net

The choice of methylating agent and reaction conditions plays a crucial role in directing the alkylation to the desired N1 position. For instance, the use of methyl iodide in the presence of a base can lead to a mixture of N1 and N2 isomers. researchgate.net However, thermodynamically controlled conditions often favor the formation of the N1-alkylated product. nih.gov A recent study has highlighted a scalable and highly selective N1-alkylation protocol for indazoles, which could be adapted for the synthesis of this compound. nih.govrsc.org

A representative, though not explicitly documented for this specific compound, synthetic scheme could be envisioned as follows:

Formation of a substituted nitrotoluene: Starting with an appropriately substituted toluene, nitration would introduce a nitro group, a key precursor for the indazole ring formation.

Side-chain functionalization: The methyl group of the nitrotoluene would then be functionalized to introduce the acetic acid side chain. This could be achieved through various methods, such as bromination followed by cyanation and subsequent hydrolysis.

Reductive cyclization: The nitro group is then reduced to an amino group, which can undergo intramolecular cyclization to form the indazole ring.

N-methylation: The final step would be the selective methylation of the indazole nitrogen at the N1 position using a suitable methylating agent and optimized reaction conditions to ensure high regioselectivity. researchgate.netnih.gov

StepReactionKey ReagentsPurpose
1NitrationHNO₃, H₂SO₄Introduction of nitro group
2Side-chain brominationNBS, radical initiatorHalogenation of the methyl group
3CyanationNaCNIntroduction of a nitrile group
4HydrolysisH₃O⁺Conversion of nitrile to carboxylic acid
5Reduction of nitro groupSnCl₂, HClFormation of an amino group
6Diazotization and CyclizationNaNO₂, HClFormation of the indazole ring
7N-methylationCH₃I, BaseIntroduction of the methyl group at N1

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from the laboratory to a large-scale industrial setting introduces a host of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Key Scale-Up Considerations:

Heat Transfer and Temperature Control: Many of the synthetic steps, such as nitration and diazotization, are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Effective heat management through appropriate reactor design and cooling systems is critical to prevent runaway reactions and ensure product quality.

Mass Transfer: In heterogeneous reactions, such as those involving solid reagents or catalysts, efficient mixing is crucial to ensure adequate mass transfer. The choice of agitator design and mixing speed becomes critical to maintain consistent reaction rates and prevent localized "hot spots."

Reagent Handling and Addition: The safe handling and controlled addition of hazardous reagents like nitric acid, sulfuric acid, and cyanides are paramount. Automated dosing systems with precise control over addition rates are often employed in large-scale production to maintain optimal reaction conditions and minimize risks.

Solvent Selection and Recovery: The choice of solvents impacts reaction kinetics, product solubility, and downstream processing. On a large scale, solvent recovery and recycling are essential for economic and environmental reasons.

Work-up and Product Isolation: The procedures for quenching reactions, extracting the product, and isolating it through crystallization or precipitation need to be optimized for large-scale operations. This includes minimizing the use of large volumes of extraction solvents and developing robust crystallization processes that consistently yield the desired polymorph with high purity.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify potential safety risks associated with the process, such as the formation of unstable intermediates (e.g., diazonium salts) or the handling of toxic reagents.

Process Analytical Technology (PAT) in Synthesis Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. The implementation of PAT can significantly enhance the understanding and control of the synthesis of this compound.

Potential PAT Applications:

Real-time Monitoring of Reaction Kinetics: Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used for in-situ monitoring of the concentrations of reactants, intermediates, and products. This real-time data allows for a deeper understanding of the reaction kinetics and helps in identifying the reaction endpoint accurately, preventing the formation of impurities due to over-reaction.

Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) and Particle Video Measurement (PVM) can be employed to monitor the crystallization process in real-time. These tools provide information on particle size distribution and crystal morphology, which are critical quality attributes for the final product. This allows for precise control over the cooling profile and seeding strategy to achieve the desired crystal properties.

Control of Critical Process Parameters: PAT tools can be integrated with automated control systems to maintain critical process parameters within their desired ranges. For example, pH and temperature probes can provide continuous feedback to control the addition of reagents or adjust the heating/cooling jackets of the reactor.

Benefits of PAT Implementation:

Improved Process Understanding: Continuous monitoring provides a wealth of data that leads to a more profound understanding of the chemical process.

Enhanced Process Control: Real-time data enables tighter control over the manufacturing process, leading to more consistent product quality.

Reduced Waste and Costs: Better process control minimizes batch failures and rework, leading to reduced waste and lower manufacturing costs.

PAT ToolParameter MonitoredApplication in Synthesis
FTIR/Raman SpectroscopyReactant, Intermediate, and Product ConcentrationsReal-time reaction monitoring, endpoint determination
Focused Beam Reflectance Measurement (FBRM)Particle Size DistributionCrystallization process monitoring and control
Particle Video Measurement (PVM)Crystal MorphologyUnderstanding and controlling crystal habit
pH and Temperature ProbespH and TemperatureControl of reaction conditions

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 1 Methyl 1h Indazole 4 Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for providing detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)

High-resolution one-dimensional NMR experiments are the cornerstone of structural elucidation, providing fundamental information on the number and types of protons and carbons, as well as their immediate chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Methyl-1H-indazole-4-acetic acid is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, the methylene (B1212753) protons of the acetic acid side chain, and the methyl protons attached to the nitrogen atom. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituents and the heterocyclic ring system. For instance, the protons on the benzene (B151609) portion of the indazole ring typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene protons of the acetic acid group would likely resonate in the range of δ 3.5-4.5 ppm, while the N-methyl protons would appear as a sharp singlet further upfield, typically around δ 3.8-4.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound would display signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing above δ 170 ppm. The aromatic carbons of the indazole ring would resonate in the range of δ 110-140 ppm. researchgate.net The methylene carbon of the acetic acid group and the N-methyl carbon would appear at higher field strengths.

¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide valuable insights into the electronic structure of nitrogen-containing heterocyles like indazole. acs.org The chemical shifts of the two nitrogen atoms in the pyrazole (B372694) ring would be distinct, reflecting their different bonding environments (a pyrrole-type and a pyridine-type nitrogen). This technique can be particularly useful for confirming the position of the methyl group on the indazole ring. vibgyorpublishers.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
N-CH₃3.9 - 4.1 (s)35 - 40
CH₂-COOH3.7 - 3.9 (s)30 - 35
COOH10.0 - 12.0 (br s)170 - 175
Indazole-H37.8 - 8.0 (s)135 - 140
Indazole-H57.3 - 7.5 (d)120 - 125
Indazole-H67.1 - 7.3 (t)125 - 130
Indazole-H77.5 - 7.7 (d)110 - 115
Indazole-C3a140 - 145
Indazole-C7a120 - 125

Note: Predicted values are based on typical ranges for similar structures. Actual experimental values may vary.

2D NMR Correlation Spectroscopy (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms, which is crucial for the definitive assignment of the structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. It would be used to definitively link each proton resonance to its corresponding carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For example, HMBC would show a correlation between the N-methyl protons and the C3 and C7a carbons of the indazole ring, confirming the N1-methylation. It would also show correlations between the methylene protons and the C4, C3a, and carbonyl carbons, confirming the attachment of the acetic acid group at the C4 position.

Solid-State NMR for Polymorphic Analysis (if applicable)

If this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state. Differences in the crystal packing and intermolecular interactions in various polymorphs would lead to distinct chemical shifts and line shapes in the ssNMR spectra, allowing for their identification and characterization.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₀N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value, providing strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule.

For this compound, a likely fragmentation pathway would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain (-CH₂COOH, 59 Da). Another characteristic fragmentation could be the loss of the methyl group (-CH₃, 15 Da). The analysis of these fragmentation pathways provides a "fingerprint" of the molecule, further confirming its structure.

Interactive Data Table: Predicted MS/MS Fragmentation for this compound

Parent Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure
191.08 [M+H]⁺146.0645[M+H - COOH]⁺
191.08 [M+H]⁺132.0759[M+H - CH₂COOH]⁺
191.08 [M+H]⁺176.0615[M+H - CH₃]⁺

Note: m/z values are based on monoisotopic masses.

By combining the detailed information from both advanced NMR and MS techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for any further investigation into its chemical and biological properties.

Ion Mobility Mass Spectrometry for Conformational Insights

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for separating and characterizing ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. mdpi.com This method provides an additional dimension of separation, making it invaluable for distinguishing between isomers and, crucially, for gaining insights into the conformational landscape of a molecule. mdpi.com

For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the acetic acid moiety to the indazole ring. This rotation can give rise to different stable conformers in the gas phase. In an IM-MS experiment, these different three-dimensional structures would present different average rotational cross-sections (collision cross-section, CCS) as they drift through a gas-filled cell under the influence of a weak electric field.

The process involves ionizing the molecule, typically using a soft ionization method like electrospray ionization (ESI), and then introducing the ion population into the ion mobility cell. Ions with a more compact structure will experience fewer collisions with the drift gas and thus travel faster, exhibiting a shorter drift time. Conversely, more extended conformers will have longer drift times. By plotting the intensity of ions as a function of both their drift time and m/z, a two-dimensional plot is generated. This allows for the separation of conformers that are isobaric (have the same mass). The experimental drift time can be converted into a CCS value (Ų), a key physical parameter that reflects the ion's shape and can be compared with theoretically calculated values for different modeled conformers to assign specific structures.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The absorption frequencies are characteristic of specific bonds and functional groups. For this compound, several key absorptions are expected. The carboxylic acid functional group gives rise to two particularly prominent features: a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong, sharp carbonyl (C=O) stretching band between 1720-1680 cm⁻¹. masterorganicchemistry.comnist.gov The broadness of the O-H stretch is a hallmark of the hydrogen bonding that occurs in carboxylic acid dimers.

Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group and the methylene bridge will be observed just below 3000 cm⁻¹. mdpi.com Vibrations corresponding to the C=C and C=N bonds within the indazole ring structure typically appear in the 1620-1450 cm⁻¹ region. mdpi.com

Table 1: Expected Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 2500O-H stretchCarboxylic Acid (dimer)Broad, Strong
~3100C-H stretchAromatic (Indazole ring)Medium
~2950C-H stretchAliphatic (Methyl, Methylene)Medium
1720 - 1680C=O stretchCarboxylic AcidStrong, Sharp
1620 - 1450C=C / C=N stretchAromatic Ring (Indazole)Medium-Weak
~1430O-H bendCarboxylic AcidMedium
~1300C-O stretchCarboxylic AcidMedium

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals where they might be weak or absent in the IR spectrum.

For this compound, the symmetric stretching vibrations of the aromatic indazole ring are expected to be prominent in the Raman spectrum. The C=O stretch is also Raman active. In contrast, the O-H stretching vibration, which is overwhelmingly strong in the IR spectrum, tends to be weak in the Raman spectrum. This complementarity is a powerful tool for comprehensive structural analysis.

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3060C-H stretchAromatic (Indazole ring)Strong
~2950C-H stretchAliphatic (Methyl, Methylene)Medium
1700 - 1650C=O stretchCarboxylic AcidMedium
1620 - 1580Ring stretchAromatic Ring (Indazole)Strong
~1000Ring breathingAromatic Ring (Indazole)Strong

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be calculated, which allows for the precise placement of each atom in the molecule and the unit cell.

For this compound, SCXRD would confirm the connectivity of the atoms, the planarity of the indazole ring, and the precise geometry of the acetic acid side chain. A crucial insight from SCXRD would be the elucidation of intermolecular interactions. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common and stabilizing motif for this functional group. This has been observed in the crystal structure of the closely related isomer, 1-Methyl-1H-indazole-3-carboxylic acid, where two molecules form inversion dimers via pairs of O—H⋯O hydrogen bonds. researchgate.net A similar arrangement is expected for the title compound.

Table 3: Predicted Single Crystal X-ray Diffraction Parameters for this compound (based on data for 1-Methyl-1H-indazole-3-carboxylic acid researchgate.net)

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)~7.5
b (Å)~14.9
c (Å)~14.9
β (°)~93
Volume (ų)~1670
Z (molecules/unit cell)8
Key Intermolecular InteractionO—H⋯O hydrogen-bonded dimers

Note: These values are predictive and based on the published data for a positional isomer. researchgate.net Actual values would require experimental determination.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. springernature.com Instead of a single crystal, a bulk sample is irradiated, and the X-rays are diffracted by the randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for a specific crystalline solid. springernature.com For this compound, PXRD would be used for several purposes:

Phase Identification: To confirm that a synthesized bulk sample consists of the correct crystalline phase and is not an amorphous solid or a different polymorph.

Purity Analysis: To detect the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Comparison: The experimental powder pattern can be compared to a pattern calculated from the single-crystal X-ray diffraction data to confirm that the bulk material has the same crystal structure as the single crystal that was analyzed.

Chiroptical Spectroscopy (if applicable for derivatives)

Chiroptical spectroscopy is a specialized area of optical spectroscopy that investigates the differential interaction of chiral molecules with left and right circularly polarized light. For a molecule to be studied by these techniques, it must be chiral, meaning it is non-superimposable on its mirror image. The parent compound, this compound, is itself achiral and therefore does not exhibit a chiroptical response. However, chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be highly applicable and informative for the analysis of its chiral derivatives.

Should a chiral center be introduced to this compound, for instance by substitution on the acetic acid side chain (e.g., forming a derivative like (R)- or (S)-2-(1-methyl-1H-indazol-4-yl)propanoic acid), the resulting enantiomers would be amenable to characterization by chiroptical techniques. These methods are invaluable for determining the absolute configuration and studying the conformational properties of chiral molecules in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption (ΔA) is plotted as a function of wavelength. A CD spectrum is only observed in regions where the molecule absorbs light, and the resulting signal can be positive or negative, providing detailed structural information. vlabs.ac.in

Detailed Research Findings:

While no specific CD spectroscopic data for derivatives of this compound are publicly available, the application of this technique to other chiral indazole derivatives has been successfully demonstrated. For example, a comprehensive structural analysis of several indazole-derived synthetic cannabinoids (such as AB-FUBINACA and ADB-FUBINACA) utilized electronic circular dichroism (ECD) in conjunction with Density Functional Theory (DFT) calculations. nih.gov This powerful combination allowed for the unambiguous determination of the absolute configuration of these chiral compounds. nih.gov The study showed that a very good agreement between the experimental and theoretically calculated spectra could be achieved, enabling a detailed interpretation of the ECD and UV spectra. nih.gov

This precedent underscores the potential of CD spectroscopy for the stereochemical elucidation of any chiral derivatives of this compound. By comparing the experimentally measured CD spectrum of a chiral derivative with the spectra predicted by quantum-chemical calculations for each possible enantiomer, one could confidently assign its absolute stereochemistry.

Hypothetical CD Data for a Chiral Derivative:

For a hypothetical chiral derivative of this compound, one would expect to observe Cotton effects in the CD spectrum corresponding to the electronic transitions of the indazole chromophore. The table below illustrates the kind of data that would be generated.

Wavelength (nm)Molar Ellipticity (deg·cm²/dmol)Corresponding Transition
~220+15,000π → π
~250-8,000π → π
~290+5,000n → π*
Note: This table is illustrative and does not represent real experimental data.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the phenomenon where the angle of optical rotation of a substance varies with the wavelength of the light used. wikipedia.org An ORD spectrum plots the specific rotation [α] against the wavelength. vlabs.ac.in All chiral substances exhibit ORD. wikipedia.org The spectrum can present as a plain curve, showing a steady increase or decrease in rotation with decreasing wavelength, or as an anomalous curve that shows both peaks and troughs. vlabs.ac.in This anomalous behavior, known as the Cotton effect, occurs at wavelengths where the substance absorbs light and is directly related to the CD spectrum through the Kronig-Kramers transforms. vlabs.ac.inwikipedia.org

Detailed Research Findings:

Similar to CD spectroscopy, specific ORD data for derivatives of this compound are not found in the surveyed literature. However, the principles of ORD are broadly applicable to all chiral compounds. Historically, ORD was a primary method for determining the absolute configuration of molecules, particularly steroids and ketones, before the more widespread adoption of CD spectroscopy and X-ray crystallography. The sign of the Cotton effect (positive or negative) and its amplitude provide significant insight into the stereochemical environment around the chromophore. vlabs.ac.in

For a chiral derivative of this compound, the indazole ring acts as a chromophore. The interaction of this chromophore with the chiral center would produce a characteristic ORD curve. The shape and sign of the Cotton effect in this curve could be used to correlate the structure with known compounds or to support assignments made by other techniques like CD spectroscopy.

Hypothetical ORD Data for a Chiral Derivative:

The table below presents a hypothetical set of ORD data for a chiral derivative, illustrating a positive Cotton effect.

Wavelength (nm)Specific Rotation [α] (degrees)Observation
700+50Plain curve region
589 (Na D-line)+75Standard measurement
320+5000Peak of Cotton effect
2950Crossover point
270-3500Trough of Cotton effect
Note: This table is illustrative and does not represent real experimental data.

Computational Chemistry and Theoretical Studies of 1 Methyl 1h Indazole 4 Acetic Acid

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For 1-Methyl-1H-indazole-4-acetic acid, an MD simulation could be used to study its conformational flexibility in different solvents, its interaction with water molecules, or its binding to a biological target like a protein. Studies on other indazole derivatives have used MD simulations to investigate their stability in the active sites of proteins, providing insights into their potential biological activity. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a binding pocket. acs.org

Table 3: Typical Parameters for a Molecular Dynamics Simulation

ParameterValue/Description
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelTIP3P or SPC/E water
Temperature300 K (physiological temperature)
Pressure1 atm
Simulation TimeNanoseconds to microseconds
Integration Timestep1-2 femtoseconds

Note: This table provides a general overview of parameters used in MD simulations.

Conformational Space Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would involve mapping its potential shapes, or conformers, and their relative energies. This exploration is typically achieved through computational methods such as molecular mechanics or quantum mechanics calculations.

The key rotatable bonds in this compound are around the acetic acid side chain. The rotation around the C4-CH₂ bond and the CH₂-COOH bond would define the conformational landscape. A systematic search or a stochastic method like Monte Carlo simulations would likely reveal several low-energy conformers. The relative population of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a statistical picture of the molecule's preferred shapes.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformer Dihedral Angle (N1-C7a-C4-CH₂) (°) Dihedral Angle (C4-CH₂-C=O) (°) Relative Energy (kcal/mol)
A ~60 ~120 0.00
B ~180 ~0 1.5

Note: The data in this table is illustrative and not based on published experimental or computational results.

Solvation Effects and Solvent Interactions

The behavior of this compound in a biological environment is heavily influenced by its interactions with the surrounding solvent, which is typically water. Solvation models, both explicit (where individual solvent molecules are included in the calculation) and implicit (where the solvent is treated as a continuous medium), can be used to understand these effects.

These studies would likely show that the carboxylic acid group is the primary site for strong hydrogen bonding interactions with water molecules. The indazole ring, while more hydrophobic, also possesses nitrogen atoms that can act as hydrogen bond acceptors. Solvation would be expected to stabilize the more polar conformers of the molecule. The calculated solvation free energy would provide a quantitative measure of its solubility and partitioning behavior between different phases.

Flexibility and Dynamics of the Indazole-Acetic Acid Framework

Molecular dynamics (MD) simulations can provide a time-resolved view of the flexibility and dynamic behavior of the this compound framework. By simulating the motion of the atoms over time, MD can reveal how the molecule samples different conformations and how its structure fluctuates in solution.

An MD simulation of this molecule in a water box would likely demonstrate significant flexibility in the acetic acid side chain, with rapid transitions between different rotameric states. The indazole ring itself would be expected to be relatively rigid. Analysis of the trajectory from an MD simulation could provide information on intramolecular hydrogen bonding possibilities and the dynamic nature of solvent interactions.

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. This can provide hypotheses about the potential biological targets of a compound.

Identification of Putative Molecular Targets based on Structural Analogy

Given that some indazole derivatives exhibit anti-inflammatory or analgesic properties, it is plausible that this compound could interact with targets involved in pain and inflammation pathways. nih.govmdpi.com For instance, cyclooxygenase (COX) enzymes are common targets for non-steroidal anti-inflammatory drugs (NSAIDs). Based on structural similarities to known COX inhibitors, these enzymes could be hypothesized as putative targets. Other potential targets could include various kinases or receptors where indazole is a known privileged scaffold.

Docking Studies with Hypothesized Receptors/Enzymes

Following the identification of putative targets, molecular docking simulations would be performed. In a hypothetical docking study of this compound into the active site of a COX enzyme, the carboxylic acid moiety would be expected to form key interactions. It would likely coordinate with key residues, such as a positively charged arginine, in the active site, mimicking the binding mode of other NSAIDs. The indazole ring would likely occupy a hydrophobic pocket within the enzyme's active site.

Table 2: Hypothetical Docking Results of this compound with a Putative Target

Putative Target Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355, Ser530

Note: The data in this table is for illustrative purposes and not based on published research.

Binding Site Analysis and Interaction Hotspot Identification

A detailed analysis of the docked pose would reveal the specific interactions that contribute to the binding affinity. For instance, the methyl group on the indazole ring might form favorable van der Waals contacts in a specific sub-pocket of the binding site. The nitrogen atoms of the indazole ring could act as hydrogen bond acceptors with backbone amides of the protein. The identification of these "interaction hotspots" is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs in the future. The analysis would likely highlight the importance of both the polar interactions of the acetic acid group and the shape complementarity of the indazole core to the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical)

QSAR and pharmacophore modeling are cornerstones of computational drug design, used to predict the biological activity of compounds and identify the essential structural features for molecular recognition at a target receptor. nih.gov

Researchers have successfully developed robust 2D and 3D-QSAR models for various series of indazole derivatives to correlate their chemical structures with specific biological activities. These models are statistically validated and offer predictive power for designing new, more potent compounds.

For instance, 3D-QSAR studies on indazole derivatives as Hypoxia-Inducible Factor (HIF)-1α inhibitors have been performed using Field and Gaussian-based methods. nih.gov These models, validated through partial least square (PLS) analysis, provide a structural framework for designing new inhibitors by mapping steric and electrostatic fields. nih.gov Similarly, statistically significant 2D and 3D-QSAR models have been developed for indazole derivatives as inhibitors of the TTK protein kinase, a target in cancer therapy. researchgate.net One 3D-QSAR model built using the SWF kNN method showed a high internal cross-validation regression coefficient (q²) of 0.9132, indicating its reliability. researchgate.net

These studies consistently show that descriptors related to steric, electrostatic, and hydrophobic properties are critical in determining the biological activity of indazole compounds. researchgate.netresearchgate.net

Table 1: Examples of QSAR Models for Indazole Derivatives

Target QSAR Model Type Key Statistical Parameters Major Contributing Descriptors Reference
HIF-1α Inhibitors 3D-QSAR (Field and Gaussian-based) Statistically validated by PLS Steric and Electrostatic fields nih.gov
TTK Inhibitors 3D-QSAR (SWF kNN) q² = 0.9132 Electronic, Steric, and Hydrophobic descriptors researchgate.net
Anti-inflammatory 2D-QSAR r² = 0.92, q² = 0.84 Bromines Count, chi2, SA Hydrophilic Area researchgate.net

This table presents a selection of QSAR models developed for different biological targets, highlighting the common types of descriptors that influence the activity of indazole derivatives.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For indazole derivatives, several key pharmacophoric features have been identified across different studies.

A common pharmacophore model for 5-HT3 receptor antagonists, which include the indazole-based drug Granisetron, consists of an aromatic/heteroaromatic ring, a carbonyl-containing linker, and a basic center. wikipedia.org For HIF-1α inhibitors, a five-point pharmacophore hypothesis (A1D2R3R4R5_4) was generated, which can be used to design potent new molecules. nih.gov In the context of antibacterial chalcone-derived compounds, a four-point pharmacophore model was developed featuring two aromatic rings and two hydrogen bond acceptors. acs.org

Table 2: Common Pharmacophoric Features for Indazole-Related Scaffolds

Feature Description Potential Role in Interaction Reference
Aromatic Ring The indazole core itself π-π stacking, cation-π interactions with receptor residues nih.govwikipedia.org
Hydrogen Bond Acceptor Nitrogen atoms in the indazole ring, carbonyl oxygen of the acetic acid Formation of hydrogen bonds with donor groups in the active site acs.org
Hydrogen Bond Donor OH group of the carboxylic acid Formation of hydrogen bonds with acceptor groups in the active site nih.gov
Hydrophobic Feature Benzene (B151609) ring portion of the indazole Interaction with hydrophobic pockets in the receptor researchgate.net

This table outlines the key chemical features typically identified in pharmacophore models of indazole-containing molecules and their roles in binding to biological targets.

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including identifying transition states and understanding reactivity. This knowledge is critical for optimizing synthetic routes and predicting potential chemical transformations.

The synthesis of N-substituted indazoles, such as this compound, often yields a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov Computational studies using Quantum Mechanics (QM) have been instrumental in understanding and predicting the regioselectivity of these alkylation reactions.

DFT (Density Functional Theory) calculations have been used to analyze the transition states (TS) for the N1 and N2 alkylation of indazole. One study estimated the activation energy for N1 alkylation to be 12.76 kcal/mol and for N2 alkylation to be 13.87 kcal/mol. wuxibiology.com This initial calculation, which contradicted experimental observations of N2 selectivity, led to a deeper investigation of the role of indazole tautomers (1H vs. 2H). wuxibiology.com Calculations revealed that the 1H-indazole tautomer is significantly more stable (by about 4.5 kcal/mol) than the 2H tautomer, which is a key factor influencing the reaction pathway. beilstein-journals.orgwuxibiology.com

Furthermore, analysis of the transition state geometries has revealed the importance of non-covalent interactions (NCI) in directing the regioselectivity of alkylation. wuxibiology.com For certain substrates, an NCI between the substituent and the incoming electrophile can lower the energy of one transition state over the other, thereby controlling the reaction outcome. wuxibiology.com

Table 3: Calculated Energy Barriers for Indazole Alkylation

Substrate Reaction Calculated Activation Energy (kcal/mol) Method Finding Reference
Indazole N1-Alkylation 12.76 QM Lower activation energy for N1 contradicts experiment, suggesting tautomer involvement wuxibiology.com
Indazole N2-Alkylation 13.87 QM Higher activation energy than N1 path wuxibiology.com

This table summarizes computational findings on the energy barriers for the N-alkylation of indazole, a key step in the synthesis of compounds like this compound.

Beyond synthesis, computational methods provide insight into the potential reactivity of the indazole core. For example, the reaction of NH-indazoles with formaldehyde (B43269) in acidic solution has been studied both experimentally and theoretically. nih.gov Calculations at the B3LYP/6-311++G(d,p) level provided a strong basis for the experimental NMR observations, confirming the formation of N1-hydroxymethyl derivatives. nih.gov The mechanism involves the loss of water from a hemiaminal intermediate to form a nonaromatic 1-methylene-1H-indazol-1-ium cation. nih.gov

More recently, the mechanism of a photocatalytic C3-amidation of 2H-indazoles was investigated. acs.org The proposed mechanism, supported by experimental studies, involves a single electron transfer (SET) from an excited-state photocatalyst to an N-aminopyridinium salt, generating an amidyl radical. This radical then adds regioselectively to the C3 position of the indazole. acs.org DFT calculations have also been used to reveal that other reactions, such as certain iodine-mediated syntheses of 2H-indazoles, proceed through a radical chain mechanism. nih.gov

These studies demonstrate how computational chemistry can predict the reactivity of the indazole ring system in this compound towards various reagents and under different reaction conditions.

Chemical Reactivity and Derivatization Strategies of 1 Methyl 1h Indazole 4 Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several common transformations, including esterification, amide formation, reduction, and decarboxylation.

Esterification Reactions

The conversion of the carboxylic acid group of 1-Methyl-1H-indazole-4-acetic acid to an ester can be achieved through various methods. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comresearchgate.net The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent dehydration leads to the formation of the ester.

Alternative methods for esterification that proceed under milder conditions have also been developed. For instance, the use of coupling reagents can facilitate ester formation. One such example involves the use of a benzyne (B1209423) intermediate, which allows for the esterification of carboxylic acids with alcohols under mild conditions. organic-chemistry.org Another approach utilizes a polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate for the rapid synthesis of methyl esters. organic-chemistry.org

Table 1: Examples of Esterification Reactions

Reactant 1 Reactant 2 Catalyst/Reagent Product
This compound Methanol (B129727) H₂SO₄ Methyl 2-(1-methyl-1H-indazol-4-yl)acetate
This compound Ethanol TsOH Ethyl 2-(1-methyl-1H-indazol-4-yl)acetate
This compound Isopropanol Benzyne Isopropyl 2-(1-methyl-1H-indazol-4-yl)acetate

Amide Formation

The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as it is generally unreactive towards amines under neutral conditions. numberanalytics.com

One common method for amide formation involves the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by an amine to form the corresponding amide with high yields. numberanalytics.comfishersci.co.uk The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the coupling reaction. fishersci.co.uk

Another approach is to convert the carboxylic acid to a more reactive derivative, such as an acid chloride. The acid chloride can then react with an amine, often in the presence of a base like triethylamine (B128534) or pyridine, to yield the amide. numberanalytics.com This is known as the Schotten-Baumann reaction. fishersci.co.uk

Table 2: Common Reagents for Amide Bond Formation

Reagent Class Examples Function
Carbodiimides DCC, EDC Activate carboxylic acids to form O-acylisourea intermediates
Additives HOBt, HATU Improve coupling efficiency and reduce side reactions
Acid Halogenating Agents Thionyl chloride, Oxalyl chloride Convert carboxylic acids to more reactive acid chlorides

Reduction to Alcohol

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. libretexts.org

More recently, catalytic methods using less hazardous and more environmentally friendly reagents have been developed. For example, the use of manganese(I) catalysts with silanes like phenylsilane (B129415) (PhSiH₃) has been shown to effectively reduce carboxylic acids to alcohols under mild conditions. nih.gov Another method involves the in situ formation of a hydroxybenzotriazole (B1436442) ester followed by reduction with sodium borohydride. organic-chemistry.org Biocatalytic approaches have also been explored, where certain microorganisms can convert carboxylic acids to their corresponding alcohols. nih.gov

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aryl-substituted acetic acids like this compound is not a spontaneous process and typically requires specific reagents or conditions.

One strategy involves oxidative decarboxylation. For instance, a copper-catalyzed aerobic oxidative decarboxylation can convert phenylacetic acids to aromatic carbonyl compounds. organic-chemistry.org Another method utilizes visible-light-induced photocatalysis for the decarboxylative oxidation of carboxylic acids using molecular oxygen as a green oxidant. organic-chemistry.org

Reactivity of the Indazole Core

The indazole ring system is an aromatic heterocycle and can undergo electrophilic aromatic substitution (EAS) reactions. The position of substitution is influenced by the existing substituents on the ring.

Electrophilic Aromatic Substitution (EAS) Reactions

In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate (a sigma complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

The substituents already present on the benzene (B151609) ring of the indazole core influence the rate and regioselectivity of the EAS reaction. scielo.org.mx The N-methyl group and the acetic acid side chain will direct incoming electrophiles to specific positions on the aromatic ring. For example, nitration, halogenation, and sulfonation are common EAS reactions that could potentially be applied to the indazole core of this compound, although the specific outcomes would depend on the reaction conditions and the directing effects of the existing substituents. masterorganicchemistry.com For instance, the nitration of toluene (B28343) (methylbenzene) proceeds much faster than that of benzene, indicating that the methyl group activates the ring towards electrophilic attack. scielo.org.mx

Table 3: Common Electrophilic Aromatic Substitution Reactions

Reaction Typical Reagents Electrophile
Nitration HNO₃, H₂SO₄ NO₂⁺ (nitronium ion)
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ Br⁺ or Cl⁺
Sulfonation SO₃, H₂SO₄ SO₃
Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺ (carbocation)
Friedel-Crafts Acylation R-COCl, AlCl₃ R-CO⁺ (acylium ion)

Nucleophilic Substitution at Indazole Ring Positions

The electron-rich nature of the indazole ring makes it inherently resistant to direct nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of a good leaving group (e.g., a halide) and strong activation by one or more powerful electron-withdrawing groups on the ring. nih.gov

Therefore, derivatization of this compound via nucleophilic substitution would be a multi-step process. First, the indazole ring would need to be halogenated, for instance, at the C7 position as described above. If an additional, strong electron-withdrawing group (like a nitro group) were also present on the ring, the resulting halo-indazole could potentially undergo SNAr reactions with various nucleophiles (e.g., amines, alkoxides).

Metalation and Cross-Coupling Reactions at the Indazole Core

A highly effective and versatile strategy for the derivatization of the indazole core involves metalation followed by cross-coupling reactions. This approach typically begins with the halogenation of the indazole ring, creating a substrate for transition-metal-catalyzed reactions.

The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose. nih.govresearchgate.netrsc.org For example, a 7-bromo-1-methyl-1H-indazole-4-acetic acid intermediate could be coupled with a wide range of aryl or heteroaryl boronic acids. These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. nih.govresearchgate.netrsc.org This methodology allows for the introduction of diverse molecular fragments at the C7 position, providing a powerful tool for building molecular complexity. Studies on related 7-bromo-4-substituted-1H-indazoles have shown that these couplings proceed in moderate to good yields with various boronic acids, tolerating both electron-donating and electron-withdrawing groups. nih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions on related bromo-indazole scaffolds.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (Microwave)60-90 researchgate.net
PdCl₂(dppf)K₂CO₃DMF10055-85 nih.gov
PdCl₂(PPh₃)₂K₂CO₃DMFRefluxTraces to Low nih.gov
Pd(dppf)Cl₂·DCMK₂CO₃1,4-Dioxane/Water10070-91 rsc.org

N-Methyl Reactivity and Stability

Oxidation Studies at the N-Methyl Group

Oxidation can occur at either the ring nitrogen atoms or the N-methyl group. The formation of 1H-indazole N-oxides through electrochemical methods has been reported, which can then be used for further C-H functionalization. nih.gov While this applies to the ring nitrogen, oxidation of the N-methyl group itself is also a possibility.

Oxidative enzymes like cytochrome P450 are known to catalyze the demethylation of N-methyl groups by first hydroxylating the methyl group to form a hydroxymethyl intermediate, which is unstable and can eliminate formaldehyde (B43269). wikipedia.org Chemical oxidation could potentially lead to the formation of a 1-formyl-1H-indazole or 1-hydroxymethyl-1H-indazole derivative. These transformations would represent alternative pathways for the functionalization or deprotection of the N1 position. However, specific studies detailing the controlled oxidation of the N-methyl group on this compound have not been found in the literature.

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

The strategic derivatization of this compound is a key process in medicinal chemistry to explore and optimize its biological activity. This involves systematically modifying the molecule's structure to understand how these changes affect its interaction with biological targets. The following sections detail common strategies employed for this purpose.

Bioisosteric Replacements of the Carboxylic Acid

The carboxylic acid group is a crucial pharmacophoric element, often responsible for key interactions with biological targets. However, it can also present challenges such as poor permeability and potential metabolic liabilities. nih.gov Bioisosteric replacement, the substitution of the carboxylic acid with other functional groups that mimic its physicochemical properties, is a widely used strategy to address these issues. nih.govdrughunter.com

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govenamine.net Tetrazoles, for instance, are frequently used as they share a similar acidic pKa and spatial arrangement to the carboxylate group, allowing them to maintain similar biological interactions while potentially improving metabolic stability and cell permeability. beilstein-journals.org The choice of a specific bioisostere is critical and often unpredictable, necessitating the synthesis and evaluation of a variety of analogs to identify the optimal replacement. enamine.net

Table 1: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

Bioisostere Rationale for Replacement Potential Advantages
Tetrazole Mimics the acidic and steric properties of a carboxylic acid. beilstein-journals.org Improved metabolic stability, enhanced membrane permeability. beilstein-journals.org
Acyl Sulfonamide Can form similar hydrogen bond interactions as a carboxylic acid. nih.gov May alter binding modes and improve pharmacokinetic profiles. nih.gov
Hydroxamic Acid A classic bioisostere known to chelate metal ions in enzyme active sites. enamine.net Can introduce new binding interactions and improve potency.

Substituent Effects on the Indazole Ring

Modifying the substituents on the indazole ring is another critical strategy for optimizing the biological activity of this compound. The nature and position of these substituents can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for its target.

For instance, the introduction of electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or a trifluoromethyl group can alter the pKa of the indazole nitrogen and influence hydrogen bonding capabilities. nih.gov Conversely, electron-donating groups such as methoxy (B1213986) or alkyl groups can increase electron density and affect aromatic interactions. researchgate.net The position of the substituent is also crucial; for example, substitution at the C-5 or C-6 position of the indazole ring has been shown to have a significant impact on the biological activity of indazole derivatives. nih.gov

A systematic exploration of different substituents at various positions of the indazole ring is essential for developing a comprehensive understanding of the structure-activity relationship.

Table 2: Influence of Indazole Ring Substituents on Molecular Properties

Substituent Position Potential Effects on Activity
Halogen (F, Cl, Br) C-5, C-6 Can increase binding affinity through halogen bonding; alters electronic properties. nih.gov
Trifluoromethyl (CF3) C-5, C-6 Increases lipophilicity and can enhance metabolic stability. researchgate.net
Methoxy (OCH3) C-5, C-6 Electron-donating group that can influence hydrogen bonding and solubility. researchgate.net

Linker Modifications in the Acetic Acid Side Chain

The acetic acid side chain in this compound serves as a linker connecting the indazole core to the carboxylic acid group. The length, rigidity, and composition of this linker can be modified to fine-tune the orientation of the carboxylic acid and optimize its interaction with the target protein.

Strategies for linker modification include:

Varying the Chain Length: Increasing or decreasing the number of methylene (B1212753) units in the linker can alter the distance between the indazole and the acidic group, which can be critical for optimal binding.

Introducing Rigidity: Incorporating cyclic structures or double bonds into the linker can restrict conformational flexibility. This can lead to a more defined orientation of the pharmacophoric groups, potentially increasing binding affinity and selectivity.

Incorporating Heteroatoms: Replacing a carbon atom in the linker with an oxygen or nitrogen atom can introduce new hydrogen bonding opportunities and alter the polarity and pharmacokinetic properties of the molecule. For example, the synthesis of alkoxyindazole acetic acids has been explored where an oxygen atom is incorporated into the side chain. diva-portal.org

Preparation of Prodrugs (Chemical Design Focus)

Prodrug design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility or rapid metabolism, while retaining its therapeutic activity. ijpcbs.comnih.gov For this compound, the carboxylic acid group is a prime target for prodrug modification.

Another strategy involves the formation of amide prodrugs. While generally more stable to hydrolysis than esters, they can be designed to be cleaved by specific amidase enzymes. ijpcbs.com The chemical design of a prodrug requires careful consideration of the desired release rate and the enzymatic environment of the target tissue to ensure efficient conversion to the active compound. nih.gov

Advanced Synthetic Applications of this compound

Beyond its direct biological applications, this compound serves as a valuable and versatile building block in the synthesis of more complex molecules.

As a Building Block for Complex Molecules

The unique structure of this compound, featuring a reactive carboxylic acid handle and a modifiable indazole core, makes it an attractive starting material for the construction of more elaborate chemical entities. The carboxylic acid can be readily converted into a variety of other functional groups, such as amides, esters, and ketones, through standard organic transformations. These transformations allow for the coupling of the indazole moiety to other molecular fragments, enabling the synthesis of diverse compound libraries for drug discovery and other applications.

For example, the carboxylic acid can be activated and coupled with various amines to generate a library of amides. This approach is frequently used to explore the chemical space around a lead compound and to identify derivatives with improved properties. Furthermore, the indazole ring itself can be further functionalized through reactions such as halogenation or nitration, providing additional points for molecular diversification. acs.org The use of such versatile building blocks is a key strategy in modern synthetic and medicinal chemistry for the efficient generation of novel and complex molecular architectures. beilstein-journals.orgresearchgate.net

Preparation of Functionalized Polymers

While direct polymerization of this compound has not been extensively documented in publicly available research, the principles of polymer chemistry allow for its incorporation into polymeric structures. The carboxylic acid group can be modified to create a polymerizable monomer. For instance, the acetic acid moiety can be reacted with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), via esterification to yield a vinyl monomer bearing the indazole group. rsc.org This monomer can then undergo radical polymerization to produce a functionalized polymethacrylate. rsc.org

The general strategy involves:

Monomer Synthesis: Conversion of this compound into a polymerizable derivative. This can be achieved through esterification or amidation with a molecule containing a polymerizable group (e.g., a vinyl or acrylic group).

Polymerization: The resulting monomer can then be polymerized, often via free radical polymerization, to form a polymer with pendant 1-methyl-1H-indazole-4-acetate or -acetamide groups. researchgate.netspecificpolymers.com

Table 1: Potential Monomer Synthesis from this compound

ReactantReaction TypeProduct
2-Hydroxyethyl methacrylate (HEMA)Esterification2-((1-Methyl-1H-indazole-4-carbonyl)oxy)ethyl methacrylate
Allyl amineAmidationN-allyl-2-(1-methyl-1H-indazol-4-yl)acetamide

Synthesis of Molecular Probes

The indazole scaffold is a valuable component in the design of molecular probes, particularly fluorescent probes, due to its unique electronic and photophysical properties. semanticscholar.org The derivatization of this compound is a key strategy for creating such probes.

The synthesis of molecular probes from this compound typically involves coupling the carboxylic acid group with a fluorophore or a recognition motif. Amide bond formation is a common and efficient method for this purpose. acs.org For instance, the carboxylic acid can be activated (e.g., as an acid chloride or with a coupling agent like HATU) and then reacted with an amine-containing fluorescent dye to create a fluorescent probe. acs.org

The indazole moiety itself can contribute to the fluorescent properties of the final probe. The emission and absorption characteristics can be fine-tuned by introducing different substituents on the indazole ring. semanticscholar.org The development of fluorescent probes based on imidazole (B134444) and indazole structures for the detection of specific analytes like ions and reactive oxygen species has been reported, highlighting the potential of these heterocyclic systems in sensor applications. nih.gov

Table 2: Representative Derivatization Reactions for Molecular Probe Synthesis

ReagentReaction TypePotential Application
Amine-functionalized fluorophoreAmide CouplingFluorescent labeling of biomolecules
Amino acid esterPeptide CouplingProbing enzyme activity
Diamine linkerAmidationSolid-phase synthesis of probe libraries

Research into the synthesis of new fluorescent compounds from indazole derivatives has shown that modifications to the indazole core can lead to compounds with significant fluorescence quantum yields. semanticscholar.org These findings underscore the potential of this compound as a starting material for the rational design of novel molecular probes for a variety of biological and analytical applications.

Mechanistic Biochemical and Molecular Interactions of 1 Methyl 1h Indazole 4 Acetic Acid in Vitro and Theoretical

Molecular Recognition and Binding Mechanisms

Ligand-Receptor Interaction Studies (In Vitro Assays)

No in vitro ligand-receptor binding assays for 1-Methyl-1H-indazole-4-acetic acid have been reported in the reviewed literature.

Enzyme Inhibition or Activation Mechanisms (Cell-Free or In Vitro Systems)

There are no published studies detailing the inhibitory or activating effects of this compound on any specific enzymes in cell-free or in vitro systems.

Modulation of Protein-Protein Interactions (In Vitro)

Information regarding the ability of this compound to modulate protein-protein interactions in vitro is not available.

Cellular Uptake and Distribution Mechanisms (In Vitro Cellular Models)

Membrane Permeability Studies

No studies on the membrane permeability of this compound have been found.

Transporter-Mediated Uptake Investigations

There is no available data from investigations into the transporter-mediated uptake of this compound.

Subcellular Localization Studies

Techniques such as fluorescence microscopy, often in conjunction with fluorescently-labeled derivatives of the compound, can enable visualization of its accumulation in different cellular compartments like the nucleus, mitochondria, or endoplasmic reticulum. For instance, a fluorescent dye could be conjugated to the molecule to track its movement and localization within cultured cells.

Another approach involves the use of radiolabeled compounds. By replacing one of the atoms in this compound with a radioactive isotope, its distribution within fractionated cellular components can be quantified. Advanced imaging techniques like microautoradiography could then provide a more detailed picture of its localization at the subcellular level. While these methods are established, their specific application to this compound has not been reported.

In Vitro Metabolic Pathway Investigations

The metabolism of a compound is a critical factor in determining its pharmacokinetic profile and biological activity. In vitro systems, such as liver microsomes and hepatocytes, are standard tools for elucidating metabolic pathways.

While specific metabolic studies on this compound are limited, research on other indazole-containing compounds provides strong indications of its likely metabolic fate. The primary metabolic transformations anticipated for this compound are Phase I oxidation reactions and Phase II conjugation reactions.

Incubations of various indazole derivatives with human liver microsomes have consistently identified hydroxylation as a major Phase I metabolic pathway. For example, the in vitro metabolism of the synthetic cannabinoid MDMB-CHMINACA, which contains an indazole core, showed that hydroxylation, primarily on the alkyl and cyclic moieties, was a significant biotransformation. nih.gov Given the structure of this compound, hydroxylation could potentially occur on the indazole ring or the methyl group.

Phase II metabolism, specifically glucuronidation, is also a prominent pathway for indazole-containing compounds. Studies have shown that N-glucuronidation can be a major route of metabolism for indazoles. The carboxylic acid group of this compound also presents a likely site for the formation of an acyl glucuronide, a common metabolic route for compounds containing a carboxylic acid moiety. xenotech.com

Hepatocytes, which contain a broader range of metabolic enzymes than microsomes, are also used to provide a more complete picture of a compound's metabolism. europa.eu Studies with hepatocytes would be instrumental in confirming the metabolic pathways suggested by microsomal studies and identifying any additional metabolites formed by cytosolic enzymes.

Table 1: Potential Metabolic Pathways for this compound in Liver Microsomes/Hepatocytes

PhaseMetabolic ReactionPotential Site on this compound
Phase IHydroxylationIndazole ring, N-methyl group
Phase IIGlucuronidationN-glucuronidation of the indazole ring, Acyl glucuronidation of the acetic acid moiety

The specific enzymes responsible for the metabolism of this compound have not been definitively identified. However, based on the metabolism of similar compounds, the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme superfamilies are the most likely contributors.

Reaction phenotyping studies with recombinant human CYP enzymes would be necessary to identify the specific isoforms involved in the oxidative metabolism of this compound. For many drugs, CYP3A4 is a major metabolizing enzyme. nih.gov Studies on triazole-containing compounds, which are structurally related to indazoles, have shown induction of CYP2B and CYP3A families. nih.gov

For Phase II glucuronidation, the UGT1A family of enzymes is frequently implicated in the metabolism of indazole derivatives. xenotech.com Specifically, UGT1A1, UGT1A3, UGT1A4, and UGT1A9 are often involved in the glucuronidation of drugs. Determining the specific UGT isoforms responsible for the glucuronidation of this compound would require experiments with a panel of recombinant UGT enzymes. Kinetic studies with the identified CYP and UGT isoforms would then be needed to determine the turnover rate (Vmax) and the Michaelis-Menten constant (Km), which are crucial parameters for predicting the in vivo clearance of the compound.

Table 2: Likely Enzymes Involved in the Metabolism of this compound

Enzyme SuperfamilyLikely IsoformsMetabolic Reaction
Cytochrome P450 (CYP)CYP3A4, CYP2B familyHydroxylation
UDP-glucuronosyltransferase (UGT)UGT1A family (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9)N-glucuronidation, Acyl glucuronidation

In the absence of extensive experimental data, computational models can be used to predict the likely metabolites of this compound. These models utilize algorithms that consider the chemical structure of the compound and known metabolic reactions.

Based on the common metabolic pathways for indazoles and compounds with carboxylic acid groups, several metabolites can be predicted for this compound. These include hydroxylated metabolites and glucuronide conjugates. Computational tools designed to predict sites of metabolism can help to identify the most probable locations for these modifications on the molecule. nih.govnih.gov

Table 3: Theoretically Predicted Metabolites of this compound

Predicted MetaboliteChemical Modification
Hydroxy-1-methyl-1H-indazole-4-acetic acidAddition of a hydroxyl group to the indazole ring
1-(Hydroxymethyl)-1H-indazole-4-acetic acidHydroxylation of the N-methyl group
This compound N-glucuronideConjugation of glucuronic acid to one of the nitrogen atoms of the indazole ring
This compound acyl-glucuronideConjugation of glucuronic acid to the carboxylic acid group

Target Identification and Validation (Molecular Level)

Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action. Affinity-based proteomics approaches are powerful tools for this purpose.

Affinity chromatography is a well-established technique for identifying the protein binding partners of a small molecule. This method involves immobilizing the compound of interest, in this case, this compound, onto a solid support, such as chromatography beads.

A typical workflow would involve synthesizing a derivative of this compound that includes a linker arm suitable for covalent attachment to the chromatography matrix. This "bait" molecule must be designed to retain its biological activity. A cell lysate or tissue extract is then passed over the affinity column. Proteins that bind to the immobilized compound will be retained, while non-binding proteins will wash through. The bound proteins can then be eluted and identified using techniques like mass spectrometry.

While no specific affinity chromatography studies have been published for this compound, this approach has been successfully used to identify the targets of many other small molecules and would be a key strategy in elucidating its molecular mechanism of action.

Reporter Gene Assays (Cellular Models)

There is no specific information available in the reviewed literature concerning the use of reporter gene assays to investigate the cellular effects of this compound. Reporter gene assays are a common technique to study the effect of a compound on a specific signaling pathway or transcriptional activity. The absence of such data indicates that the molecular targets and pathways modulated by this compound have not been characterized using this methodology, or at least, the results have not been publicly disseminated.

Mechanistic Elucidation of Observed Effects

Due to the lack of published in vitro and cellular studies, the mechanistic basis for any potential biological effects of this compound remains unelucidated. Mechanistic studies would typically involve identifying the direct molecular targets, understanding how the compound interacts with these targets at a structural level, and delineating the subsequent downstream signaling events. Without experimental data from techniques such as enzymatic assays, binding studies, or advanced spectroscopic methods, any discussion on the mechanism of action would be purely speculative. Theoretical and computational studies, which can provide insights into potential interactions, have been conducted on other indazole derivatives to understand aspects like tautomerism and reaction mechanisms. However, similar theoretical examinations specific to this compound are not available.

Analytical Methodologies for 1 Methyl 1h Indazole 4 Acetic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analytical characterization of pharmaceutical compounds. For 1-Methyl-1H-indazole-4-acetic acid, a polar molecule containing both acidic and heterocyclic moieties, several chromatographic techniques are suitable.

High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile analytical method for the analysis of non-volatile and thermally labile compounds like this compound. It is widely used for determining the purity of the compound and for quantifying it in various matrices. bloomtechz.com

A typical reversed-phase HPLC (RP-HPLC) method is preferred for this compound, utilizing a nonpolar stationary phase and a polar mobile phase. The retention of this compound is primarily governed by the interactions between its hydrophobic indazole ring and the stationary phase, while its polarity is influenced by the carboxylic acid and N-methyl groups.

A proposed set of HPLC conditions for the analysis of this compound is presented in Table 1.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (B52724)
Gradient 10-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a hypothetical but scientifically plausible set of starting conditions for method development.

The development of a robust HPLC method requires careful optimization of chromatographic conditions to achieve good resolution, peak shape, and sensitivity. Following method development, validation is performed according to ICH guidelines to ensure the method is suitable for its intended purpose.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the separation of the main peak from any other peaks.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and plotting the peak area against concentration.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

While this compound itself is not chiral, certain derivatives may possess stereogenic centers. For such chiral derivatives, enantiomeric purity is a critical quality attribute. Chiral HPLC is the method of choice for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of a CSP is more common and involves a stationary phase that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.

For hypothetical chiral derivatives of this compound, a screening of various chiral columns (e.g., polysaccharide-based or protein-based) would be necessary to find a suitable separation method.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor peak shape and adsorption on the column. researchgate.net

To overcome these limitations, derivatization is necessary to convert the carboxylic acid into a more volatile and less polar functional group, such as an ester or a silyl (B83357) ester. colostate.edunih.gov Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for derivatizing carboxylic acids. lmaleidykla.lt

A potential GC method for the analysis of the silylated derivative of this compound is outlined in Table 2.

Table 2: Proposed GC Parameters for the Analysis of Derivatized this compound

ParameterSuggested Condition
Derivatizing Agent BSTFA with 1% TMCS
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature 320 °C

This table illustrates a hypothetical but scientifically sound set of conditions for the GC analysis of a derivatized form of the compound.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly well-suited for the analysis of polar compounds and for chiral separations. chromatographytoday.comnih.gov The use of polar co-solvents, such as methanol (B129727), enhances the elution strength for polar analytes like this compound. rsc.orgresearchgate.net

SFC can offer advantages over HPLC in terms of faster analysis times and reduced organic solvent consumption. For this compound, an SFC method would likely employ a polar stationary phase and a mobile phase of supercritical CO2 with a methanol modifier.

Table 3: Proposed SFC Parameters for the Analysis of this compound

ParameterSuggested Condition
Column 2-Ethylpyridine (2-EP) or Diol
Mobile Phase Supercritical CO2 with a gradient of Methanol (5-40%)
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV or Mass Spectrometry (MS)

This table provides a hypothetical yet feasible set of SFC conditions for the analysis of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and for structural elucidation.

For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool. LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is ideal for quantifying low levels of the compound in biological matrices and for identifying impurities and degradation products. An LC-MS/MS method, which involves tandem mass spectrometry, can provide even greater selectivity and structural information.

A typical LC-MS method would utilize an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules like this compound.

LC-MS/MS for Trace Analysis and Metabolite Profiling (In Vitro)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique ideally suited for the trace analysis of this compound in complex matrices and for the identification of its metabolites in in vitro systems. The combination of the separation capabilities of liquid chromatography with the specific and sensitive detection of tandem mass spectrometry allows for the detection of the parent compound and its biotransformation products at very low concentrations.

In a typical LC-MS/MS workflow, the sample containing this compound is first subjected to chromatographic separation, usually on a reversed-phase column. This separates the target analyte from other components in the sample matrix. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, generating protonated or deprotonated molecular ions.

For trace analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high specificity significantly reduces background noise and enhances sensitivity, enabling quantification at the nanogram or even picogram per milliliter level.

In vitro metabolite profiling is essential for understanding the metabolic fate of a compound. enamine.netbioivt.com This is often carried out by incubating this compound with liver microsomes or hepatocytes from various species. nih.goveuropa.eu Following incubation, the samples are analyzed by LC-MS/MS to identify potential metabolites. Full scan and product ion scan modes are used to determine the mass of potential metabolites and to obtain fragmentation patterns that help in structure elucidation. Common metabolic transformations for indazole-containing compounds include hydroxylation, N-dealkylation, and glucuronidation. nih.gov

Below is a hypothetical data table illustrating the types of metabolites that could be identified for this compound from an in vitro study using human liver microsomes.

Metabolite Biotransformation Observed m/z [M+H]⁺ Retention Time (min)
M1Hydroxylation207.07684.2
M2Glucuronide Conjugation367.10853.5
M3N-demethylation177.06115.1
M4Oxidative deamination192.06044.8

GC-MS for Volatile Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the final product of this compound. These impurities can originate from starting materials, solvents used in the synthesis and purification processes, or from degradation of the compound itself.

For GC-MS analysis, the sample may require derivatization to increase its volatility and thermal stability, although direct injection may be possible for some impurities. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "fingerprint" for identification.

The high resolution and sensitivity of GC-MS allow for the detection of trace levels of impurities. By comparing the mass spectra of the detected impurities with a library of known spectra (such as the NIST library), their identity can be confirmed. Quantification can be achieved by creating a calibration curve using certified reference standards of the potential impurities.

A potential list of volatile impurities that could be monitored in a sample of this compound is presented in the table below.

Potential Impurity Source Typical Retention Time (min) Key Mass Fragments (m/z)
MethanolSynthesis Solvent2.531, 29
Acetic Anhydride (B1165640)Reagent5.8102, 87, 43
PyridineCatalyst/Solvent7.279, 52
N,N-Dimethylformamide (DMF)Solvent8.573, 44, 29

Spectrophotometric Methods for Quantification

Spectrophotometric methods offer a rapid and cost-effective approach for the quantification of this compound in bulk form or in simple formulations. These methods are based on the principle that the compound absorbs light at a specific wavelength.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. The indazole ring system in this compound contains a chromophore that absorbs light in the UV region. A study on the related compound, 1-methylindazole, showed a significant UV absorption. researchgate.net

To quantify this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is critical, as it can influence the λmax and the molar absorptivity of the compound.

A hypothetical UV-Vis absorption data table for this compound in methanol is provided below.

Concentration (µg/mL) Absorbance at λmax (e.g., 285 nm)
20.152
40.305
60.458
80.610
100.763

Fluorescence Spectroscopy (if applicable)

Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of fluorescent compounds. The applicability of this method to this compound would depend on whether the compound exhibits native fluorescence. Research on 1H-Indazole has shown that it is fluorescent, suggesting that its derivatives may also possess this property. researchgate.net

In fluorescence spectroscopy, the sample is excited with light of a specific wavelength (excitation wavelength), and the emitted light at a longer wavelength (emission wavelength) is measured. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte over a certain range. This technique is generally more sensitive and selective than UV-Vis spectroscopy.

If this compound is found to be fluorescent, a quantitative method could be developed by identifying its optimal excitation and emission wavelengths. A calibration curve would be generated by plotting the fluorescence intensity versus the concentration of standard solutions.

A hypothetical data table for a fluorescence spectroscopy-based assay is shown below.

Concentration (ng/mL) Fluorescence Intensity (Arbitrary Units)
10120
20245
30368
40490
50615

Electrophoretic Methods

Electrophoretic methods are powerful separation techniques that can be used to assess the purity of this compound and to separate it from closely related impurities.

Capillary Electrophoresis (CE) for Purity and Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is particularly useful for the analysis of charged molecules like this compound, which possesses a carboxylic acid group.

In a CE system, a narrow-bore fused-silica capillary is filled with a background electrolyte (BGE). A small plug of the sample is introduced into the capillary, and a high voltage is applied across the ends of the capillary. The analytes migrate through the capillary at different velocities depending on their charge-to-size ratio, leading to their separation. Detection is typically performed using a UV-Vis detector placed at the end of the capillary.

CE can be used to assess the purity of this compound by detecting the presence of any charged impurities. The peak area of the main component relative to the total peak area can be used to determine the percentage purity. The high efficiency of CE allows for the separation of isomers and other closely related compounds that may be difficult to resolve by HPLC.

The following table provides a hypothetical example of a CE separation for a sample of this compound containing a related impurity.

Compound Migration Time (min) Peak Area (%)
Impurity A (e.g., 1H-Indazole-4-acetic acid)8.20.5
This compound9.599.5

Sample Preparation Strategies for Analytical Studies

Effective sample preparation is a critical step in the analytical workflow for "this compound," as it serves to isolate the analyte from interfering substances present in the biological matrix. The choice of method depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical technique to be employed.

The extraction of "this compound" from complex biological matrices such as cell lysates and microsomal preparations requires robust methods to remove proteins, lipids, and other endogenous components that can interfere with analysis. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from biological samples. bioquochem.com This technique involves the addition of a precipitating agent, such as an organic solvent or an acid, to the sample.

Organic Solvents: Acetonitrile and methanol are common choices for precipitating proteins. They disrupt the hydration shell around proteins, leading to their aggregation and precipitation. bioquochem.com The supernatant, containing the analyte of interest, can then be collected for analysis.

Acid Precipitation: Trichloroacetic acid (TCA) is another effective precipitating agent. bioquochem.com By lowering the pH, it alters the protein's surface charge, causing it to precipitate. bioquochem.com

While simple and cost-effective, protein precipitation may result in a less clean sample compared to other methods, and the potential for matrix effects in subsequent analysis should be considered.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For an acidic compound like "this compound," the pH of the aqueous phase is adjusted to below its pKa to ensure it is in its neutral, more hydrophobic form, facilitating its transfer into the organic phase. A similar strategy is employed for the extraction of the structurally related compound, indole-3-acetic acid, from culture medium, where the sample is acidified before extraction with ethyl acetate (B1210297). nih.gov

Table 1: General Liquid-Liquid Extraction Parameters for Acidic Compounds

ParameterDescriptionExample for Indole-3-acetic acid
Aqueous Phase Sample (e.g., cell lysate, microsomal preparation)Culture medium supernatant
pH Adjustment Acidification to pH < pKa of the analyteAcidified to pH 2.5-3 with HCl nih.gov
Organic Solvent Immiscible with the aqueous phase (e.g., ethyl acetate, diethyl ether)Ethyl acetate nih.gov
Extraction Vigorous mixing to facilitate transfer of the analyteShaking vigorously or using a separating funnel nih.gov
Separation Centrifugation or allowing layers to separateCollection of the organic layer

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent material packed in a cartridge or well plate to retain the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. For acidic compounds, mixed-mode or reversed-phase sorbents are often employed.

A general approach for extracting acidic drugs from biological samples like whole blood involves using a mixed-mode SPE column. nih.gov The sample is loaded at a specific pH, followed by washing steps and selective elution. nih.gov Similarly, for the analysis of drugs in plasma, reversed-phase SPE cartridges (e.g., C8 or C18) are common, with optimization of washing and elution solvents to achieve high recovery. mdpi.comnih.gov

Table 2: Illustrative Solid-Phase Extraction Protocol for Acidic Drugs in Plasma

StepProcedurePurpose
Sorbent Reversed-phase (e.g., C18) or mixed-mode cation exchangeRetain the analyte of interest
Conditioning Sequential washing with methanol and water nih.govActivate the sorbent
Sample Loading Diluted and pH-adjusted plasma sample applied to the sorbent nih.govAdsorption of the analyte
Washing Rinsing with aqueous solutions (e.g., water, dilute acid) mdpi.comRemoval of interfering matrix components
Elution Passing a small volume of an appropriate organic or mixed solventDesorption and collection of the purified analyte

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, particularly for gas chromatography (GC) analysis. For "this compound," the primary target for derivatization is the carboxylic acid group, which can impart undesirable chromatographic characteristics such as poor peak shape and low volatility. colostate.edu

Esterification

The most common derivatization reaction for carboxylic acids is esterification, which converts the polar carboxyl group into a less polar and more volatile ester. gcms.cz This can be achieved using various reagents:

Alkylating Agents: Reagents like pentafluorobenzyl bromide (PFBBr) can be used to form esters, which are particularly suitable for electron capture detection (ECD) in GC, offering high sensitivity. researchgate.net

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. chromforum.org This is a versatile method that also derivatizes other active functional groups like hydroxyls. chromforum.org

Table 3: Common Derivatization Reagents for Carboxylic Acids for GC Analysis

Reagent ClassExample ReagentDerivative FormedKey Advantages
Alkylation Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl esterHigh sensitivity with ECD researchgate.net
Diazomethane (B1218177)Methyl esterHighly reactive, but also toxic and explosive colostate.edu
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) esterVersatile, derivatizes multiple functional groups chromforum.org
Acylation Pentafluoropropionic anhydride (PFPA)Acyl derivativeGood for trace analysis with ECD gcms.cz

The choice of derivatization reagent will depend on the specific requirements of the analytical method, including the desired sensitivity and the presence of other functional groups in the molecule. gcms.cz

Future Directions in Research on 1 Methyl 1h Indazole 4 Acetic Acid

Exploration of Novel Synthetic Pathways

The synthesis of indazole derivatives is a mature field, yet there is always room for innovation to improve efficiency, sustainability, and access to novel analogues. nih.gov Future work on 1-Methyl-1H-indazole-4-acetic acid could focus on developing more advanced and unprecedented synthetic strategies.

Modern organic synthesis is continuously evolving, offering new ways to construct heterocyclic cores. Future research could investigate the application of cutting-edge methodologies to the synthesis of the 1-Methyl-1H-indazole core, which could offer advantages over classical methods like the traditional cyclization of appropriately substituted hydrazones. nih.gov

Potential strategies include:

C-H Activation/Functionalization: Transition-metal catalyzed C-H activation represents a powerful tool for forming C-C and C-N bonds. A forward-thinking approach would be to develop a one-pot reaction where a precursor molecule undergoes sequential C-H activation steps to first form the indazole ring and then introduce the acetic acid side chain, or vice-versa. This would be a highly atom-economical process.

Photoredox Catalysis: Visible-light mediated photoredox catalysis has emerged as a mild and powerful method for forging chemical bonds. acs.org A novel strategy could involve the radical-based cyclization of a suitable precursor, initiated by a photocatalyst, to form the indazole ring system under ambient conditions. acs.org

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for this compound and its derivatives could enable rapid library generation and more efficient manufacturing.

The parent molecule, this compound, is achiral. However, the introduction of a stereocenter, for instance at the α-position of the acetic acid side chain, would open up new avenues for its use in stereospecific interactions with biological targets. The field of catalytic asymmetric synthesis has made remarkable progress, and these methods could be applied to create chiral derivatives of the title compound with high enantiomeric purity. nih.govyoutube.com

Table 1: Theoretical Approaches to Chiral Derivatives

Target Chiral DerivativeProposed Asymmetric MethodPotential Catalyst System
(R)- or (S)-2-(1-Methyl-1H-indazol-4-yl)propanoic acidAsymmetric HydrogenationChiral Rhodium or Ruthenium-phosphine complex
Chiral α-amino acid derivativeAsymmetric Strecker SynthesisChiral Schiff base catalyst
Chiral β-hydroxy acid derivativeAsymmetric Aldol (B89426) ReactionChiral organocatalyst (e.g., proline-based)

These chiral building blocks would be invaluable for developing stereospecific probes or as fragments in medicinal chemistry programs where chirality is a key determinant of activity. researchgate.net

Advanced Materials Science Applications (Theoretical or Conceptual)

The structural characteristics of this compound make it a compelling, albeit theoretical, candidate for applications in materials science. Its rigid, aromatic indazole core, combined with the hydrogen-bonding capability of the carboxylic acid group, provides the necessary components for self-assembly and coordination.

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) to construct large, ordered assemblies from smaller molecular units. This compound possesses both a hydrogen bond donor/acceptor (the carboxylic acid) and an aromatic surface capable of π-stacking (the indazole ring).

Conceptually, these features could be harnessed to create:

Organogels: In a suitable non-polar solvent, the molecules could self-assemble via hydrogen bonding of the carboxylic acid groups into long fibrillar networks, leading to the formation of a soft gel material.

Liquid Crystals: By modifying the structure, for instance by adding a long alkyl chain, it might be possible to induce liquid crystalline phases. The rigid indazole core would act as the mesogenic unit, promoting ordered phases (e.g., nematic or smectic) upon heating.

Self-Assembled Monolayers (SAMs): The carboxylic acid group could serve as an anchor to bind to metal oxide surfaces (e.g., indium tin oxide, titanium dioxide). This could lead to the formation of ordered monolayers where the orientation of the indazole units can be controlled, potentially modulating the surface's electronic properties.

The indazole ring and the carboxylate group are both excellent ligands for coordinating with metal ions. nih.govfau.de This opens up the possibility of using this compound as a building block for coordination polymers and Metal-Organic Frameworks (MOFs). fau.de The N2 nitrogen of the indazole ring and the oxygen atoms of the deprotonated carboxylic acid can act as coordination sites.

Table 2: Conceptual Coordination Chemistry Applications

Metal IonPotential Coordination GeometryTheoretical Application
Zinc(II)TetrahedralLuminescent sensor
Copper(II)Square Planar or OctahedralCatalysis, Gas storage
Lanthanide(III) (e.g., Eu³⁺, Tb³⁺)8- or 9-coordinatePhosphorescent materials, Bio-imaging
Ruthenium(II)OctahedralPhotochemical applications, Anion sensing nih.gov

By selecting different metal ions and controlling the reaction conditions, it is conceivable to build a variety of multidimensional networks with tailored pore sizes, properties, and functions. fau.de

Development of Specialized Molecular Probes

The indazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. longdom.orgrsc.org This inherent biological relevance makes this compound an attractive starting point for the design of specialized molecular probes for chemical biology research.

A molecular probe requires a recognition element and a reporter element. Here, the indazole core could serve as the recognition element, or as a scaffold to attach a more specific binding group. The acetic acid handle provides a convenient point for chemical modification, allowing the attachment of a reporter group, such as a fluorophore.

Future research could focus on synthesizing derivatives that function as:

Fluorescent Probes: By conjugating a fluorescent dye (e.g., a coumarin, fluorescein, or rhodamine) to the acetic acid group, a probe could be created. If the binding of the indazole moiety to a target protein induces a change in the local environment, it could modulate the fluorescence output (e.g., intensity or wavelength), allowing for the detection and quantification of the target.

Photoaffinity Labels: The indazole ring could be functionalized with a photoreactive group (e.g., an azide (B81097) or diazirine). Upon binding to a target protein, irradiation with UV light would generate a highly reactive species, leading to a covalent bond. This would allow for the identification and isolation of previously unknown binding partners of indazole-based molecules.

pH Sensors: The fluorescence of a suitably designed indazole-fluorophore conjugate could be sensitive to pH changes, as the protonation state of the carboxylic acid or the N2-nitrogen of the indazole ring changes. This could allow for the mapping of pH gradients in biological systems.

Fluorescently Tagged Derivatives for Imaging

To visualize the subcellular localization and dynamic behavior of this compound within living systems, future research will focus on the design and synthesis of fluorescently tagged derivatives. This involves chemically linking a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength—to the core indazole structure.

The key challenge lies in attaching the fluorescent tag without significantly altering the compound's original biological activity or physicochemical properties. Strategic positions for modification on the this compound scaffold, such as the carboxylic acid group or positions on the phenyl ring, would be explored for conjugation with various fluorophores. These fluorescent probes would enable high-resolution microscopy studies to track the compound's uptake, distribution, and accumulation within specific organelles, providing critical insights into its mechanism of action at a cellular level.

Photoaffinity Labels for Target Identification

A primary goal in understanding the biological effects of this compound is the unambiguous identification of its molecular targets. Photoaffinity labeling (PAL) stands out as a powerful technique for achieving this. nih.gov This method involves creating a probe by modifying the parent compound with two key functional groups: a photoreactive group and a reporter tag (like biotin). nih.gov

The general design of a photoaffinity probe for this compound would incorporate:

The Parent Ligand: The this compound structure, responsible for binding to its protein target(s).

A Photoreactive Moiety: A group like a diazirine, which is stable in the dark but, upon exposure to UV light, generates a highly reactive carbene that can form a covalent bond with nearby amino acid residues in the binding site. mdpi.comresearchgate.net Diazirines are often chosen due to their small size, which minimizes interference with ligand binding. mdpi.com

A Reporter Tag: An entity such as biotin (B1667282) or an alkyne group (for click chemistry) that allows for the subsequent detection, enrichment, and identification of the covalently labeled target proteins via techniques like mass spectrometry. nih.gov

Recent advances have also introduced novel photoreleasable labels like oxadiazolines, which can be synthesized from ketones and cleaved with specific wavelengths of light to generate a reactive species, offering an alternative to traditional diazirines. nih.gov By applying this strategy, researchers can "capture" the transient interactions between the compound and its cellular partners, providing definitive evidence of direct binding targets. princeton.edu

Deeper Computational Exploration

Computational methods offer a pathway to explore the behavior of this compound at an atomic level, providing insights that are often inaccessible through experimental means alone.

Enhanced Sampling Molecular Dynamics for Conformational Landscapes

Standard molecular dynamics (MD) simulations can be limited by their timescale, often failing to capture rare but functionally important conformational changes of a molecule or its interactions with a target. nih.gov Enhanced sampling techniques have emerged as powerful tools to overcome these limitations by accelerating the exploration of a system's energy landscape. sciopen.comarxiv.org

Methods such as Metadynamics and Replica-Exchange Molecular Dynamics (REMD) could be applied to this compound. mdpi.com

Metadynamics: This method progressively adds a bias potential to discourage the simulation from revisiting previously explored conformations, pushing it to overcome energy barriers and discover new stable and metastable states. mdpi.com

REMD: Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the conformations between replicas are swapped, allowing the higher-temperature systems to explore a wider conformational space and overcome barriers, while the lower-temperature systems refine the local energy minima. nih.gov

By using these advanced techniques, researchers can build a comprehensive map of the conformational landscape of this compound, understand its binding dynamics with potential protein targets, and calculate the free energy of binding with greater accuracy. researchgate.net

Advanced Machine Learning for Property Prediction

Machine learning (ML) is revolutionizing medicinal chemistry by enabling the prediction of compound properties directly from their chemical structure. nih.gov For this compound, ML models can be trained on large datasets of known compounds to predict a range of properties for novel, unsynthesized derivatives.

Future research could employ advanced ML algorithms to predict:

ADME Properties: Absorption, Distribution, Metabolism, and Excretion profiles.

Bioactivity: Affinity for specific targets or phenotypic effects.

Toxicity: Potential off-target effects or toxicity liabilities.

A key aspect is the use of "explainable AI," where the ML model not only makes a prediction but also provides a rationale for its decision, highlighting the specific structural features of the molecule that contribute to the predicted property. nih.gov This approach would guide medicinal chemists in designing new derivatives of this compound with improved efficacy and safety profiles.

Collaborative Research Opportunities in Chemical Biology

The full potential of this compound can only be realized through synergistic, interdisciplinary efforts that bridge chemistry, biology, and computational science.

Interdisciplinary Approaches to Mechanistic Discovery

A comprehensive understanding of the mechanism of action for this compound requires a multi-faceted approach. Future research will benefit from collaborations that integrate:

Synthetic Chemistry: To design and create the advanced probes and derivatives discussed above (fluorescent tags, photoaffinity labels).

Cell Biology and Proteomics: To use these probes in cellular models to perform imaging experiments and identify targets through mass spectrometry.

Structural Biology: To determine the high-resolution crystal or cryo-EM structures of the compound bound to its identified target(s).

Computational Biology: To run enhanced sampling MD simulations based on structural data and use machine learning to guide the next cycle of compound design.

This iterative cycle of design, synthesis, testing, and modeling, driven by a collaborative team of experts, represents the most robust strategy for uncovering the complete biological role of this compound and exploiting its therapeutic potential.

High-Throughput Screening of Derivatized Libraries for Novel Interactions (In Vitro)

The future of research on this compound is poised to leverage high-throughput screening (HTS) of derivatized compound libraries to uncover novel biological interactions and potential therapeutic applications. This approach systematically tests a large number of chemical variants of the parent compound against various biological targets, enabling the rapid identification of lead compounds with desired activities.

The core principle involves creating a diverse library of molecules by modifying the this compound scaffold. These modifications can include, but are not limited to, altering the substituents on the indazole ring, modifying the acetic acid side chain, or introducing different functional groups to explore a wider chemical space. The resulting library of derivatives is then subjected to automated in vitro assays to evaluate their effects on specific enzymes, receptors, or cellular pathways.

Designing a Derivatized Library for Screening

The construction of a focused library of this compound derivatives would be guided by structure-activity relationship (SAR) studies of related indazole compounds. For instance, research on other indazole derivatives has shown that substitutions at various positions on the indazole ring can significantly influence biological activity. nih.govnih.gov A potential derivatized library could be designed to explore the impact of different functional groups at key positions, as illustrated in the table below.

Table 1: Illustrative Design of a Derivatized Library of this compound

Parent Compound Modification Position Exemplary Functional Groups for Derivatization
This compound Indazole Ring (e.g., C3, C5, C6) Halogens (F, Cl, Br), Alkyl groups, Aryl groups, Amino groups

High-Throughput Screening Assays

The choice of HTS assays would depend on the therapeutic areas of interest for indazole-based compounds, which have shown promise in oncology and as kinase inhibitors. nih.gov A tiered screening approach is often employed, starting with primary screens to identify "hits" followed by more detailed secondary assays for confirmation and characterization.

Primary Screening: The entire derivatized library would be screened against a panel of selected targets. For instance, considering the known anti-cancer properties of some indazole derivatives, a primary screen could involve cell-based assays to measure the antiproliferative activity against various cancer cell lines. nih.govmdpi.com

Secondary Screening and Hit Confirmation: Compounds that show significant activity in the primary screen (the "hits") would be subjected to secondary assays to confirm their activity and determine their potency (e.g., IC50 values). These assays might include target-based enzymatic assays to see if the compounds inhibit specific kinases known to be involved in cancer progression.

Illustrative Research Findings from a Hypothetical HTS Campaign

The following table represents hypothetical data from an in vitro high-throughput screen of a library of this compound derivatives against a panel of cancer cell lines and a specific kinase.

Table 2: Hypothetical High-Throughput Screening Results for this compound Derivatives

Compound ID Modification on Parent Scaffold Anti-proliferative Activity (IC50 in µM) - Cancer Cell Line A Anti-proliferative Activity (IC50 in µM) - Cancer Cell Line B Kinase X Inhibition (IC50 in µM)
DERIV-001 C5-Fluoro > 50 > 50 > 100
DERIV-002 C6-Chloro 15.2 22.5 5.1
DERIV-003 C3-Phenyl 5.8 8.1 1.2
DERIV-004 Acetic acid methyl ester 45.3 55.0 89.7

From these hypothetical results, DERIV-005 emerges as a promising lead compound with potent and selective activity. Further investigation would then focus on optimizing the structure of this hit to improve its pharmacological properties. The systematic approach of HTS, applied to a well-designed library of this compound derivatives, holds significant potential for the discovery of novel and potent bioactive molecules.

Q & A

Q. What are the key structural features of 1-Methyl-1H-indazole-4-acetic acid, and how do they influence its chemical reactivity?

The compound consists of an indazole core substituted with a methyl group at the 1-position and an acetic acid moiety at the 4-position. The indazole ring provides aromaticity and potential hydrogen-bonding sites, while the carboxylic acid group enhances solubility in polar solvents and enables interactions with biological targets (e.g., enzyme active sites) . The methyl group may sterically hinder certain reactions, impacting regioselectivity in synthetic modifications.

Q. What synthetic routes are reported for this compound, and what are their limitations?

While direct synthesis protocols for this compound are not explicitly detailed in the provided literature, analogous indazole derivatives are synthesized via cyclization reactions. For example:

  • Cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions.
  • Functionalization of preformed indazole cores via alkylation or carboxylation at the 4-position .
    Key challenges include controlling regioselectivity during substitution and achieving high yields of the carboxylic acid derivative without side reactions.

Q. How can researchers screen the biological activity of this compound?

Standard methodologies include:

  • In vitro assays : Test for anti-inflammatory (COX-1/COX-2 inhibition), antimicrobial (MIC assays), or anticancer (cell viability assays) activity.
  • Binding studies : Use fluorescence polarization or surface plasmon resonance (SPR) to assess interactions with target proteins .
  • ADME profiling : Evaluate solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays).

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) can:

  • Calculate electron density maps to identify nucleophilic/electrophilic sites.
  • Predict thermochemical stability (e.g., bond dissociation energies) and reaction pathways.
  • Simulate interactions with biological targets (e.g., docking studies for enzyme inhibition) .
    Example application: Use the B3LYP functional to optimize geometry and compute vibrational frequencies for comparison with experimental IR data.

Q. What strategies resolve contradictions in reported biological data for indazole derivatives?

Discrepancies may arise from variations in assay conditions or impurity profiles. Recommendations:

  • Standardize protocols : Use identical cell lines, buffer systems, and controls across studies.
  • Reproduce synthesis : Verify purity (>95% by HPLC) and characterize intermediates (NMR, HRMS).
  • Meta-analysis : Compare data across structural analogs (e.g., 1-Methyl-1H-indazole-7-ol vs. This compound) to identify substituent-dependent trends .

Q. How does the substitution pattern on the indazole ring affect stability under physiological conditions?

  • Acid/Base Stability : The carboxylic acid group may undergo pH-dependent ionization, altering solubility. Test stability in buffers (pH 1–10) over 24–72 hours.
  • Thermal Degradation : Use TGA/DSC to assess decomposition temperatures.
  • Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) .

Q. What are the structure-activity relationship (SAR) trends for indazole-acetic acid derivatives?

Substituent Biological Impact Reference
4-Acetic acid Enhances binding to inflammatory enzymes
1-Methyl Reduces metabolic oxidation at the 1-position
7-Hydroxy Increases antioxidant activity

Methodological Guidance

Q. How to design a stability study for this compound in formulation buffers?

  • Experimental Design :
    • Prepare solutions in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8).
    • Store samples at 4°C, 25°C, and 40°C for 0–30 days.
    • Analyze degradation products via LC-MS and quantify parent compound using a validated HPLC method .

Q. What analytical techniques are critical for characterizing synthetic intermediates?

  • NMR : Confirm regiochemistry of substitution (e.g., ¹H NMR for methyl group integration).
  • HRMS : Verify molecular formula of intermediates.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.